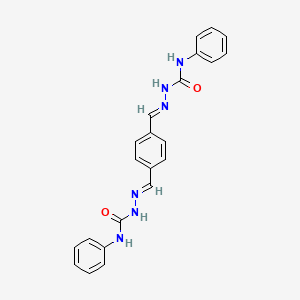![molecular formula C13H12N2O4 B3840194 3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B3840194.png)
3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
描述
3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to the boiling point of ethanol, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazines.
Substitution: Formation of esters or ethers, depending on the substituent used.
科学研究应用
3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: Used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
- **3,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- **3,4-dihydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has unique structural features, such as the presence of the 5-methylfuran moiety. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
属性
IUPAC Name |
3,4-dihydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-2-4-10(19-8)7-14-15-13(18)9-3-5-11(16)12(17)6-9/h2-7,16-17H,1H3,(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDYDCAZCLDGA-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid](/img/structure/B3840112.png)
![3-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,2,4-triazole-3,4-diamine](/img/structure/B3840115.png)
![3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B3840127.png)
![3-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3840134.png)
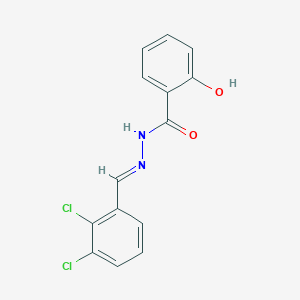
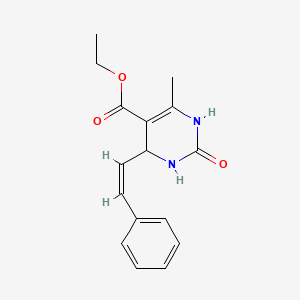
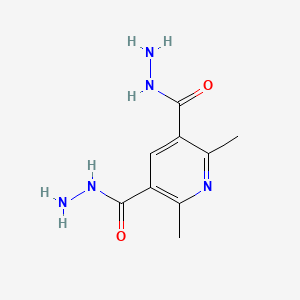
![3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3840165.png)
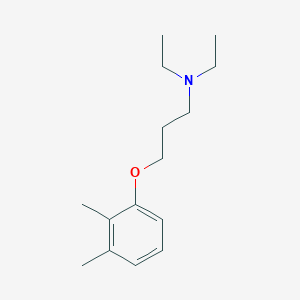
![N'-[(Z)-(Thiophen-2-YL)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B3840191.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)

